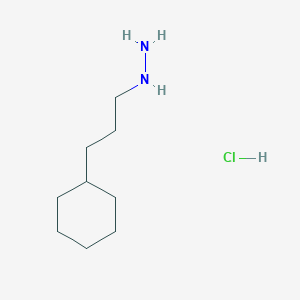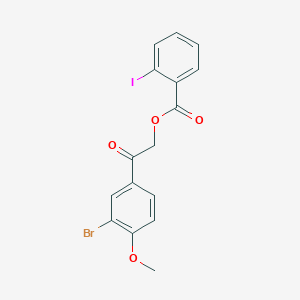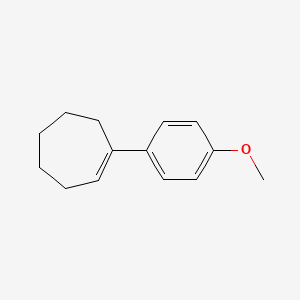
1-(4-Methoxyphenyl)cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)cycloheptene is an organic compound characterized by a cycloheptene ring substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent, followed by hydrogenation .
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of dual catalysts like Co-NiO can enhance the efficiency of the process, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Non-heme iron(IV)-oxo complexes are commonly used for the oxidation of cycloalkenes, including this compound.
Reduction: Hydrogenation reactions using palladium or nickel catalysts are typical for reducing the double bond.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
1-(4-Methoxyphenyl)cycloheptene can be compared with other cycloalkenes and substituted aromatic compounds:
Cycloheptene: Similar in structure but lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity.
Cyclohexene: A smaller ring size, leading to different reactivity and applications.
Cyclooctene: Larger ring size, which affects its chemical properties and uses.
Uniqueness: this compound’s unique combination of a cycloheptene ring and a methoxyphenyl group provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Comparaison Avec Des Composés Similaires
- Cycloheptene
- Cyclohexene
- Cyclooctene
Propriétés
Numéro CAS |
32960-45-5 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
Clé InChI |
SUPFQJZEBVQIKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)

![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
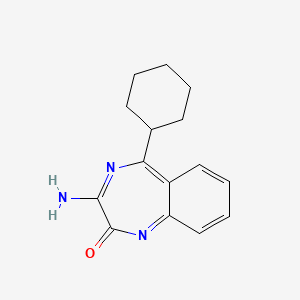
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
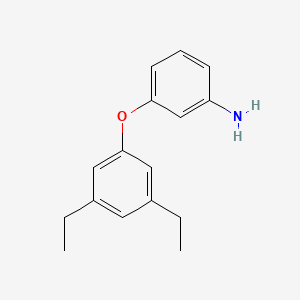

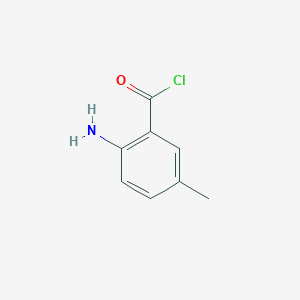
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)

